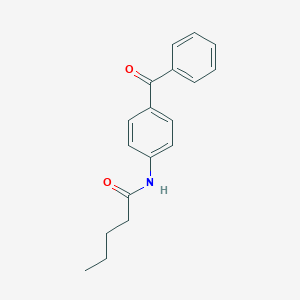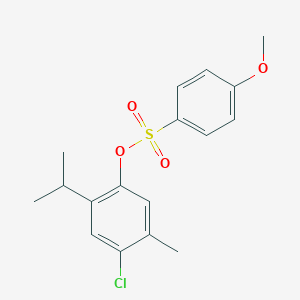![molecular formula C18H21ClN2O B310296 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310296.png)
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.87 g/mol. This compound has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood. However, it is believed that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to have a low toxicity profile and does not appear to cause significant adverse effects in animals.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing harm to animals. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the study of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is the development of new this compound-based materials for use in various applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of this compound as a potential treatment for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Synthesis Methods
The synthesis of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide involves the reaction of 4-chloro-N-(2-methylphenyl)benzamide with diethylamine in the presence of a catalyst. This process yields this compound as a white crystalline powder. The purity of this compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes.
properties
Molecular Formula |
C18H21ClN2O |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-10-11-17(13(3)12-16)20-18(22)14-6-8-15(19)9-7-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
WEDUEOVUAKVZFD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)






